N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a naphthalene ring, and a methoxy-substituted phenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-(naphthalen-1-ylamino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring and methoxy-substituted phenyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a naphthalene ring and a methoxy-substituted phenyl group sets it apart from similar compounds, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-10-14(11-19(28-2)21(18)26)12-23-24-20(25)13-22-17-9-5-7-15-6-3-4-8-16(15)17/h3-12,22,26H,13H2,1-2H3,(H,24,25)/b23-12+ |
InChI Key |
XBDJQRFCKJGFLQ-FSJBWODESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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